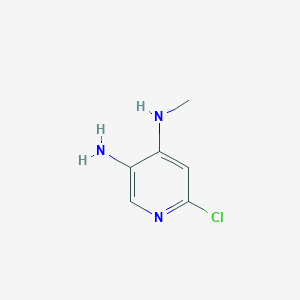

6-Chloro-N4-methylpyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-methylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-9-5-2-6(7)10-3-4(5)8/h2-3H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNELYXQWTWDFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281698 | |

| Record name | 6-Chloro-N4-methyl-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87034-76-2 | |

| Record name | 6-Chloro-N4-methyl-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87034-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N4-methyl-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Chloro N4 Methylpyridine 3,4 Diamine

Retrosynthetic Approaches and Disconnection Strategies for 6-Chloro-N4-methylpyridine-3,4-diamine

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. This process highlights the key bond formations necessary for its synthesis.

The primary disconnection strategy for this compound involves the functional group interconversion of the 3-amino group back to a nitro group. This is a common and reliable transformation, as the reduction of a nitro group is a high-yielding final step in many syntheses of aromatic amines. acs.orgunimi.it This leads to the key intermediate, 6-chloro-N4-methyl-3-nitropyridin-4-amine .

Further disconnection of this nitro-amino intermediate at the C4-N bond (the bond to the methylamino group) points to a nucleophilic aromatic substitution (SNAr) reaction. This identifies two crucial synthons: a methylamine (B109427) synthon and a dichloronitropyridine synthon. The logical precursor for this step would be a dihalopyridine activated by the electron-withdrawing nitro group, such as 2,4-dichloro-5-nitropyridine (B33049) .

Therefore, the key precursors identified through this retrosynthetic approach are:

2,4-dichloro-5-nitropyridine

Methylamine

The synthesis of 2,4-dichloro-5-nitropyridine itself can be traced back to simpler pyridine (B92270) starting materials, which would typically involve nitration and chlorination steps of a pyridine or pyridone core. researchgate.net

The synthesis of this compound is not without its challenges. The primary difficulty lies in controlling the regioselectivity of the nucleophilic aromatic substitution reaction. When methylamine is reacted with a precursor like 2,4-dichloro-5-nitropyridine, substitution can potentially occur at either the C2 or C4 position. The electron-withdrawing nitro group at C5 activates both positions for nucleophilic attack. The final product distribution will depend on the specific reaction conditions and the subtle electronic and steric differences between the two chlorine-bearing carbon atoms. Careful optimization of solvent, temperature, and reaction time is necessary to favor substitution at the desired C4 position to maximize the yield of the correct isomer.

As the target molecule, this compound, is achiral and contains no stereocenters, the need for stereochemical control is not a factor in its synthesis.

Forward Synthesis Pathways for this compound

The forward synthesis builds upon the insights from the retrosynthetic analysis, starting with foundational materials and constructing the target molecule step-by-step.

The synthesis of the key intermediate, a dichloronitropyridine, typically begins with more fundamental pyridine derivatives. A common route involves the chlorination of a corresponding dihydroxypyridine (pyridone) using a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.compatsnap.com This is a standard transformation for converting hydroxyl groups on heterocyclic rings into reactive chloro groups. youtube.com The necessary nitro functionality is introduced via electrophilic aromatic substitution using nitrating agents, a process that can be challenging for the electron-deficient pyridine ring but is well-documented. researchgate.netresearchgate.net

The primary intermediate, 2,4-dichloro-5-nitropyridine , is then reacted with methylamine in a suitable solvent. This SNAr reaction yields the second key intermediate, 6-chloro-N4-methyl-3-nitropyridin-4-amine , setting the stage for the final reduction step.

The defining feature of the target molecule is the 3,4-diamine moiety. This is typically installed in the final step of the synthesis to avoid potential side reactions with the reactive amino groups in earlier stages.

The conversion of the nitro-amino intermediate, 6-chloro-N4-methyl-3-nitropyridin-4-amine , to the final product, This compound , is accomplished through the reduction of the nitro group at the C3 position. This is a fundamental transformation in organic chemistry for synthesizing aromatic amines. unimi.it

A widely used and effective method for this reduction is catalytic hydrogenation or, more commonly for this class of compounds, metal-based reduction under acidic or neutral conditions. mdpi.com A particularly relevant and robust method is the Béchamp reduction, which utilizes iron powder in the presence of a mild acid, such as ammonium (B1175870) chloride, in an alcoholic solvent system. unimi.it This method is highly effective for reducing nitro groups in the presence of other sensitive functionalities like halogens and amines. mdpi.com A similar reduction on a related nitro-pyrimidine substrate using iron powder and ammonium chloride in an ethanol (B145695)/water mixture proceeded in high yield, demonstrating the efficacy of this approach. nih.govresearchgate.net

The table below outlines typical conditions for this type of nitro group reduction, based on analogous transformations reported in the literature. mdpi.comnih.govresearchgate.net

| Reagent/Parameter | Condition | Purpose |

| Reducing Agent | Iron (Fe) powder | Metal reductant that provides electrons for the reduction. |

| Proton Source | Ammonium Chloride (NH₄Cl) | Creates a mildly acidic environment to facilitate the reaction. |

| Solvent | Ethanol / Water mixture | Dissolves the organic substrate and inorganic reagents. |

| Temperature | Reflux (approx. 80 °C) | Provides the necessary activation energy for the reaction. |

| Yield | Typically high (e.g., 80% or greater) | This method is known for its efficiency in similar systems. nih.govresearchgate.net |

Key Reaction Steps and Conditions for Introducing the Pyridine Diamine Moiety

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. The electron-deficient nature of the pyridine ring, which is enhanced by the presence of a halogen atom, facilitates attack by nucleophiles. This process is particularly effective for substitutions at the 2- and 4-positions of the pyridine ring. youtube.com In the context of synthesizing polysubstituted pyridines, SNAr reactions on di- or tri-halogenated precursors are common.

The synthesis can proceed via a stepwise substitution where the reactivity of different halogen positions is exploited. For instance, in related dichloro-N-heterocycles like 2,4-dichloroquinazolines, the chlorine at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. mdpi.com This inherent regioselectivity allows for the selective introduction of a primary amine or methylamine at the 4-position while leaving the chlorine at the other position intact for subsequent reactions. A similar principle can be applied to appropriately substituted dichloropyridines. The reaction typically involves heating the halogenated pyridine with an amine (such as methylamine) in a suitable solvent. youtube.comnih.gov

The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group, which restores the aromaticity of the ring. youtube.com While many SNAr reactions proceed via a two-step addition-elimination mechanism, computational studies have also suggested the possibility of concerted (cSNAr) mechanisms where bond formation and bond-breaking occur in a single transition state, particularly with certain substrates and nucleophiles. nih.gov

Amination Reactions

Amination, the introduction of an amino group onto the pyridine ring, is a critical step in the synthesis of this compound. This can be achieved through various methods, including SNAr reactions with ammonia (B1221849) or its equivalents, or through transition-metal-catalyzed processes.

A direct and efficient method involves the reaction of a halopyridine with an amine. Copper-catalyzed amination has proven effective for converting bromopyridines to aminopyridines using aqueous ammonia under relatively mild conditions. researchgate.net This approach is advantageous as it avoids the harsh conditions associated with classical methods like the Chichibabin reaction, which involves treating pyridines with sodium amide at high temperatures to substitute a hydrogen atom. youtube.comnih.gov While classic, the Chichibabin reaction often lacks generality and can be limited by the high reactivity of the reagents. nih.gov

Modern amination strategies often rely on palladium-catalyzed cross-coupling reactions (discussed in section 2.2.4.3), which offer broad substrate scope and functional group tolerance. rsc.orgacs.org Another approach involves the reaction of phosphonium (B103445) salt derivatives of pyridines with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to primary amines. nih.gov This method is noted for its high regioselectivity, often dictated by the position of C-H bond activation to form the initial phosphonium salt. nih.gov

Table 1: Comparison of Selected Amination Methods for Pyridine Derivatives

| Method | Reagents/Catalyst | Substrate Example | Conditions | Yield | Reference |

| Copper-Catalyzed Amination | Cu₂O, DMEDA, K₂CO₃ | 2-Bromopyridine | Aqueous NH₃, Ethylene glycol, 60-100°C | Good to Excellent | researchgate.net |

| Chichibabin Reaction | Sodium Amide (NaNH₂) | Pyridine | Toluene (B28343), High Temperature | Variable | youtube.com |

| Phosphonium Salt Route | PPh₃, CBr₄ then NaN₃ | Pyridine Derivatives | Heat | Good | nih.gov |

| SNAr | Ammonia or Amines | 2-Chloropyridine | Heat | Variable | youtube.com |

Regioselective N-Alkylation and N-Methylation Strategies

Achieving the regioselective N-methylation to form the N4-methylamino group is a significant synthetic challenge, given the presence of two different amino groups (at positions 3 and 4) in a diamine precursor. The strategy often hinges on either introducing the methylamino group directly or selectively methylating a pre-existing diamine.

Direct introduction of the methylamino group can be accomplished via an SNAr or a Buchwald-Hartwig amination reaction on a suitable precursor, such as a 4,6-dichloropyridin-3-amine, using methylamine as the nucleophile. The regioselectivity of this reaction would depend on the relative reactivity of the two chlorine atoms.

Alternatively, if starting from a 6-chloro-pyridine-3,4-diamine precursor, one must achieve selective methylation of the N4-amine over the N3-amine. Such selectivity can be influenced by several factors:

Steric Hindrance: The steric environment around each nitrogen atom can influence the approach of the methylating agent.

Electronic Effects: The nucleophilicity of the two amino groups may differ due to their positions on the pyridine ring and the electronic influence of the chloro and other amino substituents.

Protecting Groups: A common strategy involves protecting one amino group while the other is methylated, followed by a deprotection step.

The development of regioselective alkylation protocols for pyridines is an active area of research. researchgate.netchemrxiv.org For example, methods for the C4-alkylation of pyridines often involve activation of the pyridine nitrogen to direct the reaction. researchgate.netacs.org While these methods focus on C-alkylation, the principles of controlling regioselectivity through activating or directing groups are relevant to N-alkylation challenges.

Catalytic Systems and Reagent Optimization in this compound Synthesis

The optimization of catalysts and reagents is paramount for developing efficient, scalable, and selective syntheses. Various catalytic systems are employed to facilitate the key bond-forming steps required for constructing this compound.

Catalytic hydrogenation is a widely used and highly effective method for the reduction of functional groups, most notably for converting nitro groups into primary amines. nih.govresearchgate.net A plausible and common synthetic route to a 3,4-diaminopyridine (B372788) structure involves the selective reduction of a 3-nitro-4-aminopyridine precursor. For the target molecule, this would likely involve the synthesis of an intermediate like 6-chloro-N4-methyl-3-nitropyridin-4-amine and its subsequent reduction.

Palladium on carbon (Pd/C) is a standard and robust heterogeneous catalyst for this transformation. cjcatal.com The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent like ethanol or methanol. The process is generally clean, high-yielding, and chemoselective, often leaving other functional groups like halogens untouched. researchgate.net The efficiency of these catalysts allows for the transformation of readily available aromatic compounds into saturated or functionalized heterocycles, which are crucial building blocks. nih.govresearchgate.net

Table 2: Representative Hydrogenation Catalysts for Pyridine Derivatives

| Catalyst | Substrate Type | Conditions | Product | Key Feature | Reference |

| 5% Ru/C | Pyridine | 100°C, 3.0 MPa H₂ | Piperidine | High activity and selectivity | cjcatal.com |

| Pd/C | Nitropyridines | H₂, Solvent (e.g., EtOH) | Aminopyridines | Standard for nitro group reduction | cjcatal.comresearchgate.net |

| Rh₂O₃/PtO₂·H₂O | Pyridine derivatives | H₂, various solvents | Saturated heterocycles | High yield (up to 96%), tolerates many functional groups | researchgate.net |

Acid and base catalysis plays a crucial role in multiple stages of pyridine synthesis. Acids can be used to activate the pyridine ring towards nucleophilic attack by protonating the ring nitrogen. acs.org This increases the ring's electron deficiency and facilitates reactions like amination.

Bases are essential in many coupling reactions and nucleophilic substitutions. In palladium-catalyzed aminations, a base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu) is required to deprotonate the amine nucleophile, making it more reactive, and to participate in the catalytic cycle. beilstein-journals.org In SNAr reactions, a base can be used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. The choice of base can significantly impact reaction rates and yields. In some organocatalytic approaches to pyridine synthesis, bases like triethylamine (B128534) (TEA) are used in conjunction with an organocatalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to generate reactive enolate intermediates from esters. rsc.org

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen (C-N) bonds. rsc.orgbohrium.com The Buchwald-Hartwig amination is a powerful and versatile method for coupling aryl halides (including chloropyridines) with a wide variety of amines. acs.org This reaction is central to many modern syntheses of amino-substituted heterocycles.

The synthesis of this compound could employ a stepwise or potentially a one-pot palladium-catalyzed amination of a precursor like 3-amino-4,6-dichloropyridine. The reaction would involve a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success and can influence its rate, scope, and efficiency. mit.edu Ligands like Xantphos or various bulky biarylphosphines have been developed to promote the challenging coupling of electron-deficient chloropyridines. beilstein-journals.orgmit.edu These catalytic systems operate under relatively mild conditions and exhibit excellent functional group tolerance, making them highly valuable in complex molecule synthesis. rsc.org

Table 3: Typical Palladium Catalyst Systems for C-N Cross-Coupling

| Palladium Source | Ligand | Base | Substrate | Nucleophile | Reference |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | N-substituted 4-bromo-7-azaindole | Amines | beilstein-journals.org |

| Pd(OAc)₂ | Biarylphosphine | NaOtBu | Aryl Halides | Primary/Secondary Amines | mit.edu |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | N-substituted 4-bromo-7-azaindole | Phenols (for C-O coupling) | beilstein-journals.org |

Purification and Isolation Methodologies for this compound

The purification of this compound, a compound featuring both chloro and multiple amine functionalities, necessitates methods that can effectively separate it from starting materials, reagents, and byproducts. The polarity of the molecule, influenced by the two amino groups, plays a significant role in the selection of appropriate purification techniques.

Chromatography is a primary method for the purification of aminopyridine derivatives. Given the compound's polarity, normal-phase column chromatography using silica (B1680970) gel is a standard approach. The selection of the eluent (mobile phase) is critical for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent to first elute non-polar impurities and then the desired product.

For analogous aminopyridine compounds, solvent systems such as ethyl acetate (B1210297) in hexane (B92381) or toluene are commonly used. google.com In some cases, extraction with ethyl acetate or ethanol can serve as an initial purification step following the reaction workup. semanticscholar.org

Table 1: Hypothetical Chromatographic Purification Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane or Dichloromethane/Methanol |

| Detection Method | Thin Layer Chromatography (TLC) with UV light (254 nm) visualization |

| Post-Chromatography | Fractions containing the pure product are combined and solvent is removed in vacuo. |

This table is based on standard practices for purifying aminopyridine derivatives and is not from a specific documented procedure for the title compound.

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is paramount; the ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For polar compounds like this compound, polar protic solvents are often effective.

Some green chemistry approaches aim to design syntheses that produce a product of such high purity that it can be isolated by simple filtration and washing, potentially avoiding a separate recrystallization step and the associated solvent waste. nih.govfrontiersin.org However, when required, a carefully selected solvent system is crucial.

Table 2: Potential Recrystallization Solvents

| Solvent/System | Rationale |

|---|---|

| Ethanol or Methanol | The hydroxyl group can form hydrogen bonds, effectively solvating the amine groups at higher temperatures. |

| Isopropanol | A slightly less polar alcohol that may offer a better solubility profile. |

| Ethanol/Water | A solvent mixture where water acts as an anti-solvent, inducing crystallization upon cooling. |

| Toluene | May be suitable for removing less polar impurities. |

This table presents potential solvents based on the compound's structure and general laboratory practices.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. numberanalytics.comnih.gov These principles are highly relevant to the synthesis of complex heterocyclic molecules.

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. nih.govfrontiersin.org Syntheses with high atom economy, such as addition or multicomponent reactions, are preferred as they generate less waste. nih.gov In a potential multi-step synthesis of this compound, which might involve nitration and reduction steps, the atom economy of each step would be a key consideration. For instance, a catalytic hydrogenation for the reduction of a nitro group to an amine has a 100% atom economy for the substrate, whereas older methods using metals like iron in acid generate significant inorganic waste.

Traditional organic synthesis often relies on volatile and potentially toxic solvents. Green chemistry encourages the use of safer alternatives. numberanalytics.com For the synthesis of pyridine derivatives, this could involve replacing chlorinated solvents or polar aprotic solvents like DMF with more benign options. biosynce.com Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal green methodology and have been successfully applied to the synthesis of some aminopyridines. nih.govnih.gov

Table 3: Comparison of Traditional vs. Greener Solvents in Heterocyclic Synthesis

| Traditional Solvent | Associated Hazards | Greener Alternative | Benefits |

|---|---|---|---|

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, lower toxicity |

| Dimethylformamide (DMF) | Reproductive toxin, high boiling point | Ethanol | Low toxicity, biodegradable, renewable |

| Benzene (B151609) | Carcinogen, flammable | Toluene | Less toxic than benzene, though still a VOC |

| Any (Solvent-free) | Use of any solvent is avoided | Solvent-free reaction | Eliminates solvent waste, simplifies workup |

Waste prevention is a core tenet of green chemistry. numberanalytics.com In the context of synthesizing this compound, this can be achieved through several strategies. The use of heterogeneous catalysts, which can be easily filtered and reused, is preferable to stoichiometric reagents that are consumed in the reaction and become part of the waste stream. nih.govnumberanalytics.com For example, using a recyclable palladium on carbon (Pd/C) catalyst for a reduction step is a greener approach. google.com

Furthermore, optimizing reaction conditions such as temperature and time can maximize the yield of the desired product and minimize the formation of byproducts, which simplifies purification and reduces waste. numberanalytics.com Designing synthetic routes where byproducts are non-toxic, such as water, is another key strategy. nih.gov

Chemical Reactivity and Transformation Mechanisms of 6 Chloro N4 Methylpyridine 3,4 Diamine

Reactivity at the Pyridine (B92270) Ring System

The pyridine ring's reactivity is bifurcated, susceptible to both electrophilic and nucleophilic attacks, heavily influenced by the directing effects of its substituents.

Electrophilic Aromatic Substitution (EAS) on pyridine is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. masterorganicchemistry.com However, the presence of powerful activating groups, such as the two amino functions at the C3 and C4 positions, can significantly enhance the ring's nucleophilicity and facilitate EAS reactions.

The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For 6-Chloro-N4-methylpyridine-3,4-diamine, the amino groups are strong ortho-, para-directors. The C3-amino group would direct an incoming electrophile to positions C2 and C5. The C4-methylamino group would also direct towards C5. Therefore, the C5 position is electronically enriched and the most probable site for electrophilic attack. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com However, specific experimental data on the electrophilic substitution of this compound is not extensively documented in the reviewed literature, and outcomes would be highly dependent on specific reaction conditions to overcome the deactivating effects of the ring nitrogen and chlorine.

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings, particularly those bearing good leaving groups. nih.gov In this compound, the chlorine atom at the C6 position is a suitable leaving group, and its displacement is a key transformation pathway. The SNAr mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. chemrxiv.org

The pyridine nitrogen inherently makes the ring more susceptible to nucleophilic attack. While the amino groups are electron-donating and thus deactivating for SNAr, the reaction is well-documented in related chloropyrimidine and chloroquinazoline systems, which serve as valuable analogs. nih.govmdpi.com For instance, studies on 2,4-dichloroquinazoline (B46505) precursors show that amine nucleophiles regioselectively displace the chlorine atom at the 4-position. mdpi.com In pyrimidine (B1678525) systems, chlorine atoms are readily substituted by amines and other nucleophiles. chemrxiv.orgnih.gov It is therefore highly probable that the C6-chloro atom of this compound can be displaced by various nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution on Analogous Heterocyclic Systems

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 4,6-Dichloro-5-methoxypyrimidine (B156074) | 4-Methoxybenzylamine | 4-Amino-6-chloro-5-methoxypyrimidine derivative | Forcing conditions | nih.gov |

| 4,6-Dichloro-5-nitro-pyrimidine | N-Methylbenzenamine | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | Triethylamine (B128534), THF, room temp. | nih.govresearchgate.net |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | 2-Chloro-4-aminoquinazolines | Various, e.g., DIPEA, dioxane, 80°C | mdpi.com |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | (4-Methoxyphenyl)methanethiol | N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | K2CO3, DMF, 60°C | mdpi.com |

Reactions Involving the Diamine Functionality

The nucleophilic character of the 3-amino and 4-methylamino groups is the primary driver of reactivity for this part of the molecule.

The primary amine (at C3) and the secondary amine (at C4) are both nucleophilic and readily react with acylating agents (like acyl chlorides or anhydrides) and alkylating agents (like alkyl halides). Generally, the primary amine is more reactive and less sterically hindered than the secondary amine, suggesting that selective functionalization at the C3 position is feasible under controlled conditions.

Alkylation reactions on similar aminopyrimidine structures have been reported to proceed effectively. nih.gov For example, the reaction of 4,6-dichloro-5-methoxypyrimidine with amines leads to substitution, and subsequent alkylation at other positions can be achieved. nih.gov Acylation would proceed similarly, forming amide linkages.

Table 2: Potential Acylating and Alkylating Reactions

| Reaction Type | Reagent Class | Example Reagent | Potential Product at C3-Amine |

| Acylation | Acyl Halide | Acetyl chloride | N-(6-chloro-4-(methylamino)pyridin-3-yl)acetamide |

| Acylation | Anhydride | Acetic anhydride | N-(6-chloro-4-(methylamino)pyridin-3-yl)acetamide |

| Alkylation | Alkyl Halide | Methyl iodide | 6-Chloro-N3,N4-dimethylpyridine-3,4-diamine |

| Alkylation | Benzyl Halide | Benzyl bromide | N3-Benzyl-6-chloro-N4-methylpyridine-3,4-diamine |

Condensation reactions are a hallmark of primary amines. The C3-amino group of this compound can react with aldehydes or ketones to form an imine, commonly known as a Schiff base. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The C4-methylamino group, being a secondary amine, cannot form a stable imine under typical conditions.

Schiff bases are versatile intermediates in organic synthesis and their formation is often straightforward, sometimes requiring mild heating or acid catalysis. ekb.egresearchgate.netresearchgate.net The resulting imine introduces a C=N double bond, which can be further modified, for instance, through reduction to a secondary amine.

Table 3: Potential Schiff Base Formation Reactions

| Carbonyl Compound | Product Structure (at C3) |

| Benzaldehyde (B42025) | C=N bond replaces C-NH2, bonded to a phenyl group |

| Acetone | C=N bond replaces C-NH2, bonded to two methyl groups |

| 2-Hydroxy-1-naphthaldehyde | C=N bond replaces C-NH2, bonded to a hydroxynaphthyl group |

The diamine functionality can be both the product of reduction and a substrate for oxidation. A common synthetic route to aromatic diamines involves the chemical reduction of a corresponding dinitro or nitro-amino precursor. For instance, the synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine is achieved by the reduction of the 5-nitro intermediate using iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water mixture. nih.govresearchgate.net A similar reduction using iron and ammonium chloride is employed in the synthesis of a substituted quinazoline-4,6-diamine. mdpi.com This indicates that this compound could be synthesized from a corresponding nitro-substituted precursor, such as 6-chloro-N4-methyl-3-nitropyridin-4-amine.

Conversely, the amino groups are susceptible to oxidation, although the outcomes can be complex and depend heavily on the oxidizing agent used. Strong oxidants can lead to the degradation of the ring, while milder conditions might yield azo compounds or other coupled products. The pyridine ring itself can be oxidized at the nitrogen atom to form a pyridine-N-oxide, which would significantly alter the reactivity of the entire molecule.

Cyclization Reactions Utilizing this compound as a Core Building Block

The ortho-diamine arrangement on the pyridine ring makes this compound an ideal precursor for the synthesis of the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry. mdpi.comnih.gov This transformation is typically achieved through cyclocondensation reactions with various carbon-based electrophiles.

The general strategy involves the reaction of the diamine with reagents containing a single carbon atom that will form the C-2 position of the resulting imidazole (B134444) ring. Common reagents include carboxylic acids, aldehydes, or orthoesters. mdpi.com

With Carboxylic Acids: The reaction with a carboxylic acid, often under dehydrating conditions or using a coupling agent, leads to the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the fused imidazole ring.

With Aldehydes: Condensation with an aldehyde, typically in the presence of an oxidizing agent (such as air or a mild oxidant like iodine), results in the formation of a dihydropyridine (B1217469) intermediate that subsequently aromatizes to the imidazo[4,5-b]pyridine product. mdpi.comnih.gov For instance, the reaction of a related 5-bromo-2,3-diaminopyridine with benzaldehyde in refluxing ethanol with iodine as a catalyst yields the corresponding 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov

With Orthoesters: The use of orthoesters, such as triethyl orthoformate, provides a direct route to 2-unsubstituted imidazo[4,5-b]pyridines. mdpi.com

These reactions produce 7-chloro-3H-imidazo[4,5-b]pyridine derivatives, which can serve as building blocks for further functionalization.

Table 1: Examples of Cyclization Reactions on Diaminopyridine Analogs

| Diamine Precursor | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Carboxylic Acids | Polyphosphoric acid (PPA), heat | 2-Substituted-1H-imidazo[4,5-b]pyridines | mdpi.com |

| 2,3-Diaminopyridine | Aryl Aldehydes | Water, heat, air oxidation | 2-Aryl-1H-imidazo[4,5-b]pyridines | mdpi.com |

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | EtOH, I₂, reflux | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | nih.gov |

| 3,4-Diaminopyridine (B372788) | Benzaldehyde-Na₂S₂O₅ adduct | - | 2-Aryl-5H-imidazo[4,5-c]pyridines | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the C-6 position of the pyridine ring is susceptible to displacement via transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing a powerful tool for molecular diversification. wikipedia.org

The formation of C-N bonds at the C-6 position is predominantly achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling. wikipedia.orgorganic-chemistry.org These reactions couple the chloro-pyridine with a wide variety of nitrogen nucleophiles, including primary and secondary amines, amides, and N-heterocycles.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising:

Oxidative Addition: The Pd(0) catalyst adds to the C-Cl bond.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex and is deprotonated by a base.

Reductive Elimination: The new C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

A key consideration for this substrate is the potential for the diamino groups on the pyridine ring to coordinate with the metal catalyst, which can sometimes lead to catalyst inhibition. researchgate.net The choice of ligand is therefore critical to ensure efficient coupling. Bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and RuPhos are often effective in promoting these transformations. rug.nl

Table 2: Typical Conditions for C-N Cross-Coupling Reactions

| Reaction Type | Catalyst System | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos, BrettPhos) | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane | Aryl/heteroaryl chlorides, primary/secondary amines | wikipedia.orgrug.nl |

| Ullmann Coupling | CuI / Diamine Ligand (e.g., DMCDA) | K₂CO₃, Cs₂CO₃ | DMF, Toluene | Aryl/heteroaryl iodides/bromides, N-heterocycles, amines | organic-chemistry.orgtcichemicals.comresearchgate.net |

Carbon-carbon bond formation at the C-6 position can be accomplished using several palladium-catalyzed reactions, most notably the Suzuki-Miyaura and Heck couplings.

The Suzuki-Miyaura coupling reaction involves the coupling of the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form biaryl or aryl-heteroaryl structures. The catalytic cycle is similar to the Buchwald-Hartwig reaction, but involves a transmetalation step where the organic group is transferred from boron to the palladium center. libretexts.org The reaction of chloropyridines can sometimes be challenging, and nickel-based catalysts have emerged as a powerful alternative for coupling unreactive chloro-heterocycles. rsc.org

The Heck reaction couples the chloropyridine with an alkene to form a substituted vinylpyridine. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

Regioselectivity and Chemoselectivity in Transformations of this compound

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemistry.

Chemoselectivity: In transition metal-catalyzed cross-coupling reactions, the C-Cl bond is significantly more reactive than the N-H bonds of the amino groups under standard conditions. This allows for highly chemoselective functionalization at the C-6 position without affecting the diamine moiety. Conversely, during cyclization reactions to form imidazo[4,5-b]pyridines, the ortho-diamine groups react preferentially, leaving the C-Cl bond intact for subsequent modifications.

Regioselectivity:

In Cyclization Reactions: When this compound reacts with an unsymmetrical reagent like an α-ketoaldehyde, two regioisomeric products can be formed. The initial condensation can occur at either the C3-NH₂ group or the C4-NH(Me) group. The C3-primary amine is generally less sterically hindered and more nucleophilic than the C4-secondary amine, which would likely favor the initial attack at N3, thus directing the regiochemical outcome.

In N-Functionalization: If the amino groups themselves are targeted for reactions like alkylation or acylation, the C3-primary amine is expected to be more reactive than the C4-secondary amine due to steric and electronic factors, allowing for regioselective mono-functionalization at the N3 position under controlled conditions. Studies on related imidazo[4,5-b]pyridine systems show that alkylation can occur at different nitrogen atoms, and the outcome can be directed by the reaction conditions. nih.govnih.gov

In Cross-Coupling: The molecule has only one halogen, so regioselectivity in cross-coupling is not an issue. However, in related dihalopyridine systems, regioselectivity is often achieved by exploiting the different electronic environments of the carbon-halogen bonds, with palladium catalysts often selectively reacting at the more electron-deficient position. nih.govresearchgate.net

Mechanistic Investigations of this compound Transformations

The mechanisms of reactions involving this compound are based on well-established principles of organic chemistry.

Cyclization Mechanism: The formation of the imidazo[4,5-b]pyridine ring proceeds via a condensation-cyclization-aromatization sequence. The reaction with an aldehyde, for example, begins with the formation of a Schiff base at one of the amino groups (likely the more nucleophilic N3), followed by intramolecular attack from the second amino group to form a five-membered ring. Subsequent oxidation (often by air) leads to the aromatic fused heterocyclic system. mdpi.com

Cross-Coupling Mechanisms: The mechanisms for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-documented catalytic cycles initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond. wikipedia.orglibretexts.org A critical aspect for this specific substrate is the potential interaction between the pyridine nitrogen and the diamino groups with the metal center. This coordination can influence the rate of the catalytic cycle and, in some cases, lead to catalyst deactivation, a known issue with nitrogen-containing heterocycles. researchgate.netrsc.org Computational studies, such as Density Functional Theory (DFT), on related systems have been used to analyze the electronic properties (HOMO-LUMO energy gaps) and molecular electrostatic potential to predict the most reactive sites and understand the regioselectivity of these transformations. nih.gov These studies confirm that the electronic nature of the pyridine ring and its substituents play a key role in directing the reaction pathways.

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 6 Chloro N4 Methylpyridine 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and provide insights into the local chemical environment of each atom.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 6-Chloro-N4-methylpyridine-3,4-diamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The chemical shift (δ) of each signal is indicative of its electronic environment.

The structure features two protons on the pyridine (B92270) ring (H-2 and H-5), which are expected to appear as singlets due to the absence of adjacent protons. The protons on the amino (NH₂) and methylamino (NH) groups typically appear as broad singlets and can be confirmed by deuterium exchange (D₂O shake). The methyl (CH₃) group protons will also present as a singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound. Predicted data based on analysis of similar pyridine derivatives. researchgate.netchemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 7.5 - 7.8 | Singlet (s) | 1H |

| H-5 | 6.5 - 6.8 | Singlet (s) | 1H |

| 3-NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H |

| 4-NH | 4.0 - 5.0 | Broad Singlet (br s) | 1H |

| 4-N-CH₃ | 2.8 - 3.1 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound. Predicted data based on analysis of similar substituted pyridines. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 125 - 130 |

| C-4 | 140 - 145 |

| C-5 | 110 - 115 |

| C-6 | 150 - 155 |

| 4-N-CH₃ | 30 - 35 |

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, its primary utility would be to confirm the lack of coupling for the aromatic singlets and potentially show a weak correlation between the N-H proton and the adjacent methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is used to determine direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edupressbooks.pub This is crucial for definitively assigning the proton signals to their respective carbons, for example, correlating the ¹H signal at ~7.6 ppm to the C-2 carbon and the signal at ~6.7 ppm to the C-5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique maps long-range (two- or three-bond) couplings between protons and carbons. sdsu.eduresearchgate.net It is instrumental in establishing the connectivity of the molecular fragments. For instance, the protons of the methyl group (N-CH₃) would show a correlation to the C-4 carbon, confirming the position of the methylamino group. The aromatic proton H-2 would show correlations to carbons C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netnih.gov This provides valuable information about the three-dimensional structure. A key expected correlation would be between the protons of the N-methyl group and the aromatic proton at the H-5 position, confirming their spatial proximity.

Table 3: Key Expected 2D NMR Correlations for this compound.

| Technique | Correlated Nuclei (Proton → Atom) | Information Gained |

| HSQC | H-2 → C-2 | Direct C-H bond assignment |

| H-5 → C-5 | Direct C-H bond assignment | |

| N-CH₃ → N-CH₃ | Direct C-H bond assignment | |

| HMBC | N-CH₃ → C-4 | Confirms position of methylamino group |

| H-2 → C-3, C-4, C-6 | Confirms connectivity around the pyridine ring | |

| H-5 → C-3, C-4, C-6 | Confirms connectivity around the pyridine ring | |

| NOESY | N-CH₃ ↔ H-5 | Confirms spatial proximity of methyl group and H-5 |

Mass Spectrometry (MS) Applications for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. mdpi.com This precision allows for the unambiguous determination of the elemental formula. For this compound (C₆H₈ClN₄), HRMS can easily distinguish its formula from other combinations of atoms that might have the same nominal mass. Furthermore, the presence of a chlorine atom would be evident from the characteristic isotopic pattern, with a signal for the ³⁷Cl isotope appearing at M+2 with approximately one-third the intensity of the molecular ion peak containing the ³⁵Cl isotope.

Table 4: Calculated Exact Masses for this compound.

| Ion | Formula | Isotope | Calculated m/z |

| [M]⁺ | C₆H₈³⁵ClN₄ | ³⁵Cl | 171.04375 |

| [M+2]⁺ | C₆H₈³⁷ClN₄ | ³⁷Cl | 173.04080 |

| [M+H]⁺ | C₆H₉³⁵ClN₄ | ³⁵Cl | 172.05157 |

| [M+H+2]⁺ | C₆H₉³⁷ClN₄ | ³⁷Cl | 174.04862 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture using gas chromatography and then detects them with a mass spectrometer. gcms.czmdpi.com For a pure sample of this compound, GC-MS provides a retention time (a physical constant for a given set of GC conditions) and a mass spectrum. The mass spectrum is generated by electron impact (EI) ionization, which causes the molecule to fragment in a reproducible manner. Analyzing this fragmentation pattern can provide valuable structural information that corroborates NMR data.

Plausible fragmentation pathways include the loss of a methyl radical (•CH₃), a chlorine radical (•Cl), or neutral molecules like hydrogen cyanide (HCN).

Table 5: Plausible Mass Fragments for this compound in GC-MS.

| m/z (for ³⁵Cl) | Proposed Fragment | Proposed Loss from Molecular Ion |

| 171 | [C₆H₈ClN₄]⁺ | Molecular Ion |

| 156 | [C₅H₅ClN₄]⁺ | •CH₃ |

| 136 | [C₆H₈N₄]⁺ | •Cl |

| 144 | [C₅H₆ClN₃]⁺ | HCN |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for the analysis of pyridine derivatives like this compound. This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on the molecular weight and structure of the compound and its potential derivatives or impurities. researchgate.net

In a typical LC-MS analysis of pyridine derivatives, reverse-phase chromatography is often employed. The choice of ionization source is critical for achieving optimal sensitivity. Electrospray ionization (ESI) is a common choice for polar, nitrogen-containing heterocyclic compounds as it tends to produce protonated molecular ions [M+H]+, which are readily detected. nih.gov

The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be utilized to confirm the elemental composition of the parent molecule and its fragments with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, can provide valuable structural information by generating characteristic fragment ions. nih.govresearchgate.net For instance, fragmentation of the protonated molecule might involve the loss of the methyl group, the amino group, or cleavage of the pyridine ring. A common fragmentation pattern observed in some pyridine derivatives is the formation of a 2,2'-bipyridine ion fragment. researchgate.net

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | Agilent 1100 HPLC system or equivalent researchgate.net |

| Column | C18 bonded phase column |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Expected Precursor Ion | [M+H]+ |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

Infrared (IR) and Raman Spectroscopy Investigations for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are indispensable, non-destructive techniques for the identification of functional groups within a molecule. researchgate.net Both methods provide a vibrational fingerprint of the compound, with specific absorption or scattering peaks corresponding to the vibrational modes of different bonds. cdnsciencepub.comcdnsciencepub.com

For this compound, the IR and Raman spectra would exhibit characteristic bands for the pyridine ring, amino groups, methyl group, and the carbon-chlorine bond. The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. asianpubs.org The stretching and contraction of all bonds within the pyridine ring result in a series of bands between 1600 cm⁻¹ and 1300 cm⁻¹. asianpubs.org

The N-H stretching vibrations of the primary and secondary amine groups would appear as distinct bands in the 3500-3300 cm⁻¹ region of the IR spectrum. The C-N stretching vibrations are expected in the 1382-1266 cm⁻¹ range. elixirpublishers.com The presence of the methyl group would be confirmed by its characteristic C-H stretching and bending vibrations. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental IR and Raman bands. nih.govresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| N-H (Amine) | Stretching | 3500 - 3300 | |

| C-H (Pyridine Ring) | Stretching | 3100 - 3000 | asianpubs.org |

| C-H (Methyl) | Stretching | 2975 - 2860 | |

| C=N, C=C (Pyridine Ring) | Stretching | 1600 - 1450 | asianpubs.org |

| N-H (Amine) | Bending | 1650 - 1580 | |

| C-H (Methyl) | Bending | 1470 - 1370 | |

| C-N | Stretching | 1382 - 1266 | elixirpublishers.com |

| C-Cl | Stretching | 800 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Diamine

| Parameter | Example Value (for 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine) | Reference |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/c | researchgate.net |

| Unit Cell Dimensions | a = 9.5887 (19) Å, b = 9.948 (2) Å, c = 12.671 (3) Å, β = 109.63 (3)° | nih.gov |

| Key Intermolecular Interactions | N—H⋯N hydrogen bonds, π–π stacking | nih.govresearchgate.net |

| Hydrogen Bond Geometry | D—H···A, e.g., N4—H4A···N1 | nih.gov |

| π–π Stacking | Centroid–centroid separation ≈ 3.76 Å | nih.govresearchgate.net |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for pyridine derivatives. helixchrom.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for separating such compounds. ptfarm.pl

The development of a robust HPLC method for this compound would involve optimizing parameters such as the mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures), pH, and the type of stationary phase to achieve good resolution and peak shape. helixchrom.comhelixchrom.com The use of acidic modifiers in the mobile phase can improve the peak shape of basic compounds like pyridines. helixchrom.com Detection is typically performed using a UV detector, as the pyridine ring exhibits strong UV absorbance. ptfarm.pl Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, linear, and robust for quantitative analysis and impurity profiling. researchgate.net

Table 4: Typical HPLC Method Parameters for Pyridine Derivatives

| Parameter | Description | Reference |

| Column | C18 (Octadecyl) bonded silica (B1680970) | ptfarm.pl |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., phosphate or acetate) | ptfarm.pl |

| Detector | UV-Vis Diode Array Detector (DAD) | researchgate.net |

| Wavelength | Determined by the UV maximum of the analyte | |

| Flow Rate | Typically 0.5 - 1.5 mL/min | |

| Injection Volume | 5 - 20 µL |

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For pyridine derivatives, GC can be an effective method for purity assessment and for monitoring reaction progress. google.com The choice of the capillary column is crucial, with mid-polarity columns often providing good separation for isomers of substituted pyridines. researchgate.net

The successful GC analysis of this compound would depend on its volatility and thermal stability. If the compound is not sufficiently volatile or is prone to degradation at the high temperatures of the GC inlet and column, derivatization may be necessary. thermofisher.com Flame Ionization Detection (FID) is a common detector for organic compounds, while a Mass Spectrometer (MS) as a detector (GC-MS) provides both separation and structural identification capabilities. researchgate.netnih.gov GC-MS is particularly useful for identifying and quantifying impurities. nih.govgoogle.com

Table 5: General GC Parameters for the Analysis of Chlorinated Pyridine Derivatives

| Parameter | Condition | Reference |

| GC System | Agilent GC or equivalent | |

| Column | Capillary column (e.g., HP-5MS, DB-17) | researchgate.net |

| Carrier Gas | Helium or Hydrogen | |

| Inlet Temperature | 250 - 280 °C | |

| Oven Program | Temperature gradient optimized for separation | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

Role of 6 Chloro N4 Methylpyridine 3,4 Diamine As a Key Synthetic Intermediate in Complex Organic Synthesis

Construction of Novel Heterocyclic Scaffolds Utilizing 6-Chloro-N4-methylpyridine-3,4-diamine

The diamine functionality at the C3 and C4 positions is perfectly arranged for cyclocondensation reactions, enabling the efficient construction of fused heterocyclic systems. This structural motif is a cornerstone for creating scaffolds that mimic naturally occurring purines. nih.gov

The most prominent application of this compound is in the synthesis of imidazo[4,5-b]pyridines. nih.govuctm.eduresearchgate.net This is typically achieved through a condensation-dehydration reaction between the pyridine-3,4-diamine and a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde. nih.gov

The general synthetic pathway involves the reaction of the diamine with aldehydes under oxidative conditions or with carboxylic acids (or their derivatives like orthoesters) often under heating. nih.govmdpi.com For instance, reacting a pyridine-3,4-diamine with an aldehyde first forms a Schiff base, which then undergoes reductive cyclization to yield the fused imidazole (B134444) ring. nih.gov This approach is a one-step synthesis that has been successfully employed for various imidazo[4,5-b]pyridines. nih.gov

The resulting 6-chloro-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, found in compounds investigated as potential antimicrobial, anti-inflammatory, and anticancer agents. uctm.eduresearchgate.net

Table 1: Examples of Reagents for Imidazo[4,5-b]pyridine Ring Formation

| Reagent Type | Specific Example | Resulting Fused Ring |

|---|---|---|

| Carboxylic Acid | Formic Acid | Imidazo[4,5-b]pyridine nih.gov |

| Aldehyde | Benzaldehyde (B42025) | 2-Phenyl-imidazo[4,5-b]pyridine mdpi.com |

This table illustrates common reagents used for the cyclization step with pyridine-3,4-diamines to form the imidazo[4,5-b]pyridine system.

Beyond simple bicyclic systems, this compound is a strategic starting point for more complex polycyclic nitrogen heterocycles. After the initial formation of the imidazo[4,5-b]pyridine core, the remaining chloro group at the 6-position serves as a handle for further annulation reactions.

One advanced strategy is the use of tandem palladium-catalyzed reactions. For example, a sequence involving an initial intermolecular C-N cross-coupling at the chloro position followed by an intramolecular C-H activation/arylation could lead to the formation of complex, fused systems like carbolines. acs.org While demonstrated on related 2,3-dihalopyridines, this methodology is applicable here, allowing for the construction of tetracyclic and pentacyclic frameworks from a single, versatile starting material. acs.org This highlights the potential to build intricate molecular architectures by sequentially addressing the different reactive sites of the molecule.

Strategies for Chemical Diversification and Library Synthesis from this compound

The orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for creating diverse chemical libraries for drug discovery. Key diversification points include the C6-chloro position and the nitrogen atoms of the diamine and the fused imidazole ring.

Modification at the C6-Position: The chlorine atom is a prime site for modification via palladium-catalyzed cross-coupling reactions. mdpi.com Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at this position. nih.govnsf.govnih.gov The ability to selectively couple at the C6-position, which is less reactive than a halogen adjacent to the pyridine (B92270) nitrogen, can be controlled through the choice of ligand and reaction conditions. nsf.gov This selective functionalization is crucial for structure-activity relationship (SAR) studies. nih.gov

Modification of Nitrogen Atoms: After the formation of the imidazo[4,5-b]pyridine scaffold, the nitrogen atoms in the imidazole ring can be alkylated. uctm.edumdpi.com Phase-transfer catalysis is an effective method for these alkylation reactions, often leading to a mixture of regioisomers (e.g., N1 and N3 alkylation) that can be separated and evaluated independently, further expanding the chemical diversity of the library. uctm.edumdpi.com

Table 2: Diversification Reactions

| Reaction Site | Reaction Type | Reagents/Catalyst | Introduced Moiety |

|---|---|---|---|

| C6-Cl | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂) researchgate.net | Aryl, Heteroaryl |

| C6-Cl | Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst acs.org | Substituted Amino |

This table summarizes key reactions for generating a library of compounds from the 6-chloro-imidazo[4,5-b]pyridine scaffold derived from the title compound.

Development of Advanced Synthetic Methodologies Employing this compound as a Building Block

The unique structure of this compound has facilitated the use of modern and powerful synthetic methods. Palladium-catalyzed cross-coupling reactions are central to its application, representing a significant advancement over classical methods. mdpi.com

The development of specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) and pre-catalysts has been crucial for achieving high efficiency in C-N cross-coupling reactions involving challenging substrates like aminopyridines. nih.gov These advanced catalyst systems can overcome issues such as catalyst inhibition by the basic nitrogen atoms of the pyridine and amino groups, enabling the synthesis of previously inaccessible N3-arylated diaminopyridines. nih.gov

Furthermore, the compound is an ideal substrate for domino or tandem reactions, where a single catalyst facilitates multiple bond-forming events in one pot. A sequence could involve a palladium-catalyzed intermolecular C-N coupling at the C6-chloro position, followed by an intramolecular cyclization onto another part of the molecule, providing rapid access to complex polycyclic systems. acs.org

Coordination Chemistry Applications as a Ligand

Pyridine and its derivatives are classic ligands in coordination chemistry, capable of binding to a wide variety of metal ions through the lone pair of electrons on the nitrogen atom. digitellinc.comwikipedia.org this compound, and the imidazo[4,5-b]pyridines derived from it, are no exception and possess rich potential as ligands. acs.orgnih.gov

The molecule can act as a multidentate ligand. The pyridine nitrogen, along with the adjacent exocyclic amino groups, can form a stable five-membered chelate ring with a metal center. nsf.gov The electronic properties of the ligand, and thus its coordination behavior, are tuned by its substituents: the amino groups are electron-donating, which increases the Lewis basicity of the pyridine nitrogen, while the chloro group is electron-withdrawing. nih.govacs.org

These ligands can form stable, square-planar, or octahedral complexes with transition metals such as Palladium(II), Copper(II), Zinc(II), and Ruthenium(II). nih.govwikipedia.orgrsc.org The resulting metal complexes have applications in catalysis, where the ligand can influence the activity and selectivity of the metal center, and in materials science for the construction of functional molecular assemblies. nih.govacs.orgnih.gov For instance, palladium complexes bearing pyridine ligands are effective pre-catalysts for cross-coupling reactions. nih.govacs.org Additionally, metal complexes of pyridine-fused macrocycles have been explored as therapeutic agents, targeting receptors involved in various diseases. rsc.org

Future Directions and Emerging Research Avenues in the Chemistry of 6 Chloro N4 Methylpyridine 3,4 Diamine

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for constructing the 6-chloro-N4-methylpyridine-3,4-diamine scaffold is a primary area for future research. Traditional methods for pyridine (B92270) synthesis can be lengthy and may not be optimal for producing highly substituted derivatives. nih.gov Future explorations will likely focus on a few key areas:

Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer a significant advantage in terms of efficiency and atom economy. researchgate.netnih.gov Future work could focus on developing a convergent MCR that brings together simple, readily available starting materials to construct the target molecule in a single step. This approach would be a substantial improvement over linear synthetic routes.

C-H Activation/Functionalization: Direct C-H functionalization of the pyridine ring is a powerful strategy for introducing substituents with high precision and minimizing pre-functionalization steps. Research could be directed towards the selective introduction of the chloro and amino groups onto a pre-existing methylpyridine core through transition-metal-catalyzed C-H activation.

Novel Cyclization Strategies: The Bohlmann–Rahtz pyridine synthesis is a classic method, and its modern variations, including those performed in continuous flow reactors, could be adapted for the synthesis of this compound. beilstein-journals.orgnih.gov Investigating new catalytic systems for such cyclizations could lead to higher yields and better regioselectivity.

| Potential Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions | A one-pot reaction combining three or more starting materials. | Increased efficiency, reduced waste, and simplified purification. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | High atom economy, reduced number of synthetic steps. |

| Modern Cyclization Methods | Utilizing advanced catalysts and reaction conditions for ring formation. | Improved yields, regioselectivity, and substrate scope. |

Advanced Mechanistic Studies of its Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future mechanistic studies could employ a combination of experimental and computational techniques.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies. This can help in understanding the regioselectivity of substitution reactions on the pyridine ring and the role of the various substituents in influencing reactivity.

Kinetic Studies: Detailed kinetic analysis of the key synthetic steps can help to elucidate the reaction order, rate-determining steps, and the influence of catalyst and reactant concentrations. This information is vital for process optimization and scale-up.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as ReactIR and process NMR, can allow for the real-time monitoring of reaction progress and the identification of transient intermediates, providing direct evidence for proposed mechanistic pathways.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in modern organic synthesis, offering enhanced control, safety, and efficiency.

Continuous Flow Synthesis: Transferring the synthesis of this compound to a continuous flow process could offer several benefits. acs.orgacs.org These include improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. nih.gov The development of a robust flow synthesis would also facilitate easier scale-up. mdpi.com

Automated Library Synthesis: An automated synthesis platform could be employed to rapidly generate a library of analogues of this compound by systematically varying the substituents. acs.orgresearchgate.netnih.govresearchgate.net This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry.

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Development of a continuous manufacturing process. | Enhanced safety, improved process control, and easier scalability. acs.orgacs.org |

| Automated Synthesis | High-throughput synthesis of a library of derivatives. | Rapid exploration of chemical space and acceleration of drug discovery programs. researchgate.netresearchgate.net |

Development of Sustainable Synthesis Protocols for the Compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods. numberanalytics.comijarsct.co.innih.gov Future research on this compound will undoubtedly focus on creating more environmentally benign synthetic routes.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents is a key goal of green chemistry. benthamscience.com Research into the synthesis of the target compound in these media could significantly reduce the environmental impact of the process.

Catalytic Methods: The use of catalytic amounts of reagents is preferable to stoichiometric ones as it minimizes waste. rsc.org Future work could explore the use of heterogeneous catalysts, which can be easily recovered and reused, or biocatalysts, which operate under mild conditions. bhu.ac.in

Energy Efficiency: Microwave-assisted nih.gov and ultrasonic-assisted synthesis are energy-efficient techniques that can often reduce reaction times and improve yields. researchgate.net Applying these technologies to the synthesis of this compound could lead to more sustainable processes.

| Green Chemistry Principle | Application | Expected Outcome |

| Safer Solvents | Utilizing water, ionic liquids, or deep eutectic solvents. | Reduced environmental pollution and improved worker safety. benthamscience.com |

| Catalysis | Employing recyclable heterogeneous or biocatalysts. | Minimized waste generation and increased process efficiency. rsc.orgbhu.ac.in |

| Energy Efficiency | Implementing microwave or ultrasonic irradiation. | Reduced energy consumption and shorter reaction times. researchgate.netnih.gov |

Q & A

Q. What factorial design approaches are optimal for studying synergistic effects in multi-component reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.